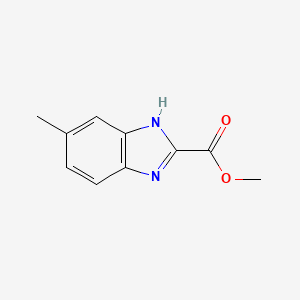

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-methyl-1H-benzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-7-8(5-6)12-9(11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPXKSQYIZRJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20663479 | |

| Record name | Methyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87836-37-1 | |

| Record name | Methyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87836-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20663479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

This guide provides a comprehensive technical overview for the synthesis and characterization of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles and provides detailed, field-tested protocols.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique structural features allow for diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, with applications ranging from pharmaceutical development to agricultural chemistry and materials science.[4] The methyl group at the 6-position and the methyl ester at the 2-position provide valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthesis of this compound

The most reliable and widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] In this case, the synthesis of this compound is achieved through the reaction of 4-methyl-1,2-phenylenediamine with dimethyl oxalate.

Reaction Mechanism and Rationale

The reaction proceeds via a condensation mechanism. The more nucleophilic amino group of 4-methyl-1,2-phenylenediamine attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring. The choice of dimethyl oxalate is strategic as it provides the C2-carbomethoxy functionality directly. The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the oxalate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.[6]

Experimental Protocol: A Step-by-Step Guide

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Dimethyl oxalate

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Methanol

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in methanol.

-

Addition of Reagents: To this solution, add dimethyl oxalate (1.1 eq) and a catalytic amount of p-TsOH (0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield the pure this compound as a solid.[4]

Synthetic Workflow Visualization

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique and complementary information to confirm the identity and purity of the compound.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the methyl group on the benzene ring (δ ~2.4 ppm), a singlet for the ester methyl group (δ ~3.9 ppm), and a broad singlet for the N-H proton. |

| ¹³C NMR | Carbonyl carbon of the ester around δ 160-170 ppm, aromatic carbons between δ 110-150 ppm, and methyl carbons below δ 30 ppm.[7][8] |

| IR Spectroscopy | N-H stretching vibration around 3300-3400 cm⁻¹, C=O stretching of the ester at ~1720 cm⁻¹, and C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).[9][10][11] |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (190.2 g/mol ).[4][12] |

Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The aromatic protons will exhibit a specific splitting pattern depending on their coupling with neighboring protons. The methyl protons on the aromatic ring and the ester methyl protons will appear as sharp singlets due to the absence of adjacent protons. The N-H proton signal is often broad and its chemical shift can be concentration-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. The carbonyl carbon of the methyl ester is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The number of distinct signals in the aromatic region confirms the substitution pattern on the benzimidazole ring system.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the N-H bond, the carbonyl group (C=O) of the ester, and the aromatic ring system provide strong evidence for the successful synthesis of the target compound.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. The observation of the molecular ion peak at the expected m/z value is a definitive confirmation of the compound's identity. Fragmentation patterns can also provide additional structural information.

Characterization Workflow Visualization

Caption: Workflow for the structural characterization of the synthesized compound.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound, a valuable intermediate in chemical research. The provided experimental protocol, coupled with a comprehensive characterization workflow, ensures the reliable preparation and verification of this compound. The principles and techniques outlined herein are foundational for researchers engaged in the synthesis of novel benzimidazole derivatives for various applications.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid | 1784661-23-9 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. banglajol.info [banglajol.info]

- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

physicochemical properties of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

An In-depth Technical Guide on the Physicochemical Properties of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

Abstract

This technical guide provides a comprehensive examination of the (CAS No: 87836-37-1). As a key heterocyclic building block, this compound is of significant interest to researchers in pharmaceutical and materials science.[1] This document moves beyond a simple recitation of data, offering in-depth analysis, field-proven experimental protocols, and the scientific rationale behind the characterization of its structural, physical, and spectral properties. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals who utilize benzimidazole derivatives in their work.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, antimicrobial, and antitumor properties.[2] The structural integrity and physicochemical characteristics of benzimidazole derivatives are paramount in drug discovery, directly influencing their pharmacokinetic and pharmacodynamic profiles.[3][4]

This compound is a versatile derivative that serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of advanced agrochemicals.[1] Its stability and solubility make it a valuable precursor for creating compounds with enhanced biological activity.[1] This guide will elucidate the foundational properties that underpin its utility.

Caption: Chemical Structure of the Topic Compound.

Core Physicochemical Properties

A substance's identity and behavior are defined by its physicochemical properties. For a pharmaceutical intermediate, these parameters dictate reaction conditions, purification strategies, formulation possibilities, and ultimately, the biological performance of its derivatives.

| Property | Value / Description | Source |

| CAS Number | 87836-37-1 | [1][5] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][5] |

| Molecular Weight | 190.20 g/mol | [1][5] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Boiling Point | 357.4 °C (Predicted) | [5] |

| Density | 1.274 g/cm³ (Predicted) | [5] |

| Flash Point | 170 °C (Predicted) | [5] |

| Storage Conditions | 0-8 °C | [1] |

Melting Point

The melting point is a critical indicator of a crystalline solid's purity.[6] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range. While a specific experimental melting point for this compound is not publicly documented, related benzimidazole structures such as 1H-Benzimidazole-2-carboxylic acid (176-180 °C) and 6-Fluoro-1H-benzoimidazole-2-carboxylic acid methyl ester (180-184 °C, decomposition) suggest a relatively high and sharp melting point is to be expected.[7]

-

Expertise & Causality: The high melting point is attributable to the planar, aromatic benzimidazole ring system which allows for efficient crystal lattice packing, and the potential for intermolecular hydrogen bonding via the N-H group, requiring significant thermal energy to overcome these forces.

Solubility Profile

Solubility is a cornerstone property in drug development, directly impacting absorption and bioavailability.[8] This compound is described as having "excellent stability and solubility".[1]

-

Expertise & Causality: The presence of the methyl ester group, as opposed to a carboxylic acid, is a key structural choice to enhance solubility in organic solvents commonly used in synthesis and to improve lipophilicity, a factor that can aid in crossing biological membranes.[7] While highly soluble in polar organic solvents like DMSO and DMF, its aqueous solubility is expected to be limited but can be quantified using standard methods.

Acid-Base Properties (pKa)

The pKa value is crucial for predicting a molecule's behavior in physiological environments, affecting properties like membrane permeation and receptor binding.[3][4] Benzimidazoles are amphiprotic, meaning they can act as both an acid (the N-H proton) and a base (the lone pair on the sp² nitrogen).

-

Expertise & Causality: The basic pKa (pKa of the conjugate acid) for benzimidazole derivatives typically falls in the range of 4.48 to 7.38.[9][10] This basicity arises from the ability of the pyridine-like nitrogen atom to accept a proton. The acidic pKa (associated with the pyrrole-like N-H proton) is significantly higher. These values are critical for designing salt-formation strategies to improve aqueous solubility and for predicting the charge state of the molecule at a given pH.

Spectroscopic and Chromatographic Profile

Structural elucidation and purity confirmation rely on a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural characterization of organic molecules.[2] Based on the known spectral properties of benzimidazole derivatives, a predicted spectrum in DMSO-d₆ can be outlined.[2][11]

| Proton (¹H) Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | ~12.0 - 13.0 | Broad Singlet | 1H | Deshielded due to aromaticity and hydrogen bonding with DMSO; broad due to quadrupole effects from nitrogen and chemical exchange.[2] |

| Aromatic H (C4, C7) | ~7.5 - 7.8 | Multiplet/Doublet | 2H | Protons on the benzene ring adjacent to the imidazole fusion. |

| Aromatic H (C5) | ~7.1 - 7.4 | Multiplet/Doublet | 1H | Proton on the benzene ring. |

| Ester -OCH₃ | ~3.9 | Singlet | 3H | Methyl protons of the ester group. |

| Aromatic -CH₃ | ~2.4 | Singlet | 3H | Methyl protons attached to the benzene ring. |

| Carbon (¹³C) Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ester C=O | ~165 | Carbonyl carbon of the ester.[12] |

| C2 (Imidazole) | ~145-150 | Carbon situated between the two nitrogen atoms.[12] |

| Aromatic C (Quaternary) | ~130-145 | Fused carbons and carbon bearing the methyl group. |

| Aromatic C-H | ~110-125 | Protonated carbons of the benzene ring. |

| Ester -OCH₃ | ~52 | Methyl carbon of the ester.[12] |

| Aromatic -CH₃ | ~21 | Methyl carbon on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and for quantitative analysis, often coupled with liquid chromatography.[13]

-

Expected Data: For this compound (C₁₀H₁₀N₂O₂), the expected monoisotopic mass is 190.0742 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within a few parts per million (ppm). In a typical UPLC-MS analysis, the compound would be observed as its protonated molecular ion [M+H]⁺ at m/z 191.0815.[14]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Expected Absorption Bands:

-

~3300-3100 cm⁻¹: N-H stretching, often broad.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1720 cm⁻¹: C=O stretching of the ester group.

-

~1620, 1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1250 cm⁻¹: C-O stretching of the ester group.

-

Standard Operating Protocols for Characterization

The following protocols represent robust, self-validating methodologies for determining the key physicochemical properties of the title compound.

Protocol: Melting Point Determination

This protocol ensures accurate and reproducible melting point measurement, a key QC parameter.[15]

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a watch glass. If not already a fine powder, gently crush with a spatula.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[16]

-

Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp or similar apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool significantly.

-

Accurate Determination: Using a fresh capillary, heat the block quickly to about 15-20°C below the approximate melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute.[16] Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).

-

Reporting: Report the result as the melting range (T₁ - T₂). A pure sample should have a range of <2°C.[6]

-

Validation: Repeat the measurement at least twice. Consistent values validate the result.

Protocol: Equilibrium Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.[8][17][18]

Caption: Workflow for the Shake-Flask Solubility Assay.

-

Preparation: Add an excess amount of the compound (enough to ensure solid remains after equilibration) to a glass vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample of the supernatant and immediately filter it through a low-binding 0.22 µm syringe filter to remove all particulate matter.

-

Quantification: Prepare a series of calibration standards of the compound in the analysis solvent (e.g., acetonitrile/water). Analyze the filtered sample and the standards using a validated analytical method, such as UPLC-UV or LC-MS.

-

Calculation: Determine the concentration of the compound in the filtered sample by comparing its response to the calibration curve. This concentration represents the equilibrium solubility.

-

Validation: The presence of visible solid in the vial after equilibration confirms that a saturated solution was achieved.

Protocol: Structural Characterization by NMR and UPLC-MS

This workflow outlines the standard process for confirming the identity and purity of the compound.

Caption: Integrated Workflow for Structural Analysis.

Part A: NMR Sample Preparation [2]

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (DMSO-d₆ is recommended for benzimidazoles to observe the N-H proton).

-

Vortex gently until the sample is fully dissolved.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Acquire ¹H, ¹³C, and other relevant spectra as needed.

Part B: UPLC-MS Sample Preparation and Analysis [19]

-

Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like DMSO or methanol.

-

Perform a serial dilution of the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

-

Configure the UPLC-MS system (e.g., with a C18 reversed-phase column) and an appropriate gradient method (e.g., water/acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to acquire data in positive electrospray ionization (ESI+) mode over a relevant m/z range.

-

Inject the sample and acquire the data.

-

Process the data by extracting the ion chromatogram for the expected [M+H]⁺ ion and confirming its exact mass against the theoretical value.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy | Semantic Scholar [semanticscholar.org]

- 5. echemi.com [echemi.com]

- 6. studylib.net [studylib.net]

- 7. chemimpex.com [chemimpex.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. uab.edu [uab.edu]

- 15. byjus.com [byjus.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Solubility Measurements | USP-NF [uspnf.com]

- 18. researchgate.net [researchgate.net]

- 19. tecan.com [tecan.com]

biological activity of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester derivatives

An In-depth Technical Guide to the Biological Activity of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the diverse biological activities exhibited by derivatives of this compound. As a versatile scaffold, the benzimidazole nucleus is a privileged structure in medicinal chemistry, structurally mimicking natural purine nucleosides, which allows for interaction with a wide array of biological targets.[1][2] This document delves into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these compounds.

The Benzimidazole Scaffold: A Foundation for Diverse Bioactivity

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in the development of therapeutic agents.[3] Its structural similarity to purine allows it to interact with the biopolymers of living systems, leading to a broad spectrum of pharmacological activities.[1] The core molecule, this compound, serves as a crucial intermediate or building block for synthesizing more complex and potent derivatives.[4] Modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring have been shown to significantly influence the resulting biological activity, making SAR studies a critical component of the drug discovery process.[5][6]

General Synthesis Approach

The synthesis of benzimidazole derivatives often begins with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7] For the specific scaffold , 4-methyl-1,2-diaminobenzene would be a logical starting material, reacting with a suitable dicarboxylic acid monoester derivative to form the core structure. Subsequent modifications, such as N-alkylation or substitution at the methyl or ester groups, can then be performed to generate a library of derivatives for biological screening.

Anticancer Activity: Targeting Malignant Proliferation

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[2][8] Several compounds based on this scaffold have entered clinical trials, underscoring their therapeutic promise.[9]

Mechanism of Action

The anticancer effects of benzimidazole derivatives are multifaceted, involving the disruption of key cellular processes essential for cancer cell survival and proliferation.[10]

-

Tubulin Polymerization Inhibition: A well-established mechanism involves the binding of benzimidazole derivatives to β-tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton arrests the cell cycle, typically at the G2/M phase, and ultimately leads to apoptosis.[8][10]

-

Kinase Inhibition: Many kinases are crucial for cancer cell signaling pathways. Derivatives have been developed as inhibitors of key kinases like EGFR and BRAF, blocking downstream signaling and inhibiting cell proliferation.[11]

-

Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are vital for DNA replication and repair. This leads to DNA damage and the induction of apoptosis.[2]

-

Epigenetic Modulation: Emerging research shows that benzimidazole derivatives can act as epigenetic modulators, for instance, by inhibiting histone deacetylases (HDACs). HDAC inhibition alters gene expression, leading to cell cycle arrest and apoptosis.[9]

A simplified representation of how benzimidazole derivatives can induce apoptosis in cancer cells is shown below.

Caption: Potential mechanisms of anticancer action for benzimidazole derivatives.

Structure-Activity Relationship (SAR)

-

C-2 Position: Substitutions with aromatic or heteroaromatic rings at this position are often crucial for potent activity. The nature of these substituents can influence the binding affinity to targets like tubulin.

-

N-1 Position: The addition of various alkyl or substituted phenyl groups can modulate lipophilicity and cellular uptake, significantly impacting cytotoxicity.

-

C-5 and C-6 Positions: The introduction of electron-withdrawing or -donating groups, such as the methyl group at C-6, can fine-tune the electronic properties of the benzimidazole ring, affecting target interaction.[6] For example, 5,6-dimethylbenzimidazole derivatives have shown enhanced cytotoxicity against breast and lung cancer cells.[8]

Quantitative Data Summary: Anticancer Activity

The following table structure should be used to summarize the in vitro anticancer activity (IC₅₀ values) of novel this compound derivatives.

| Compound ID | Substitution at N-1 | Substitution at C-2 | Cancer Cell Line | IC₅₀ (µM)[12] |

| Derivative 1 | e.g., -H | e.g., -Aryl group | A549 (Lung) | [Insert Data] |

| Derivative 2 | e.g., -CH₃ | e.g., -Aryl group | MCF-7 (Breast) | [Insert Data] |

| Derivative 3 | e.g., -Propyl | e.g., -Heterocycle | SW480 (Colon) | [Insert Data] |

| Positive Control | (e.g., Doxorubicin) | - | A549 (Lung) | [Insert Data] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[13][14]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

-

Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Compound Exposure: Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[17]

Antimicrobial Activity: Combating Pathogenic Microbes

The benzimidazole scaffold is present in several commercially available antimicrobial and antifungal drugs.[18] Its derivatives are effective against a wide range of microorganisms, including drug-resistant strains, making them a focus for developing new anti-infective agents.[1]

Mechanism of Action

-

Inhibition of DNA Gyrase: Some benzimidazole derivatives can inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair, leading to cell death.[18]

-

Inhibition of Ergosterol Biosynthesis: In fungi, certain benzimidazoles interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane, disrupting membrane integrity and function.[1]

-

Disruption of Other Cellular Processes: Other mechanisms include interference with microbial metabolic pathways or disruption of cell wall synthesis.

Caption: Workflow for Broth Microdilution MIC Assay.

Quantitative Data Summary: Antimicrobial Activity

The following table structure should be used to summarize the Minimum Inhibitory Concentration (MIC) of novel derivatives against various microorganisms.

| Compound ID | Gram Stain | Test Microorganism | MIC (µg/mL)[19] |

| Derivative 1 | Positive | Staphylococcus aureus | [Insert Data] |

| Derivative 1 | Negative | Escherichia coli | [Insert Data] |

| Derivative 2 | Positive | Bacillus subtilis | [Insert Data] |

| Derivative 2 | Negative | Pseudomonas aeruginosa | [Insert Data] |

| Positive Control | (e.g., Ciprofloxacin) | E. coli | [Insert Data] |

Experimental Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

-

Inoculum Preparation: Suspend several colonies of the test microorganism (e.g., S. aureus, E. coli) from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform two-fold serial dilutions by transferring 50 µL from each well to the next across the plate.[20]

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic like Ciprofloxacin), a negative/growth control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[21]

Anti-Inflammatory and Antiviral Activities

Beyond anticancer and antimicrobial effects, benzimidazole derivatives have also been investigated for their potential as anti-inflammatory and antiviral agents.[5][22]

-

Anti-Inflammatory Activity: These compounds can exert anti-inflammatory effects by inhibiting key enzymes in the inflammation cascade, such as cyclooxygenase (COX) or 5-lipoxygenase (5-LOX).[5][23] SAR studies indicate that substitutions at the N-1, C-2, and C-5/C-6 positions are critical for modulating this activity.[5][6] Evaluation is often performed using in vivo models like the carrageenan-induced rat paw edema assay.[24][25]

-

Antiviral Activity: Benzimidazoles have shown a broad spectrum of antiviral activity against both RNA and DNA viruses.[26][27] The mechanism often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase in the case of Hepatitis C Virus (HCV).[28] Screening a library of derivatives against a panel of viruses (e.g., RSV, CVB-5) can identify lead compounds for further development.[22]

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds with a remarkable breadth of biological activities. The versatility of the benzimidazole scaffold allows for extensive chemical modification, enabling the optimization of potency and selectivity against various therapeutic targets. Future research should focus on integrated approaches, combining rational drug design and molecular modeling with high-throughput screening to explore the vast chemical space of these derivatives. Further elucidation of their mechanisms of action and in vivo efficacy will be crucial for translating these promising laboratory findings into clinically effective therapeutic agents.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 6. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

- 16. 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid | 1784661-23-9 | Benchchem [benchchem.com]

- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 19. rroij.com [rroij.com]

- 20. benchchem.com [benchchem.com]

- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BENZIMIDAZOLE AS A PROMISING ANTIVIRAL HETEROCYCLIC SCAFFOLD: A REVIEW - ProQuest [proquest.com]

- 27. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester (C₁₀H₁₀N₂O₂), a key intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound is a heterocyclic compound of significant interest due to its versatile applications.[1] Accurate structural elucidation and purity assessment are paramount for its effective use in synthesis and development. Spectroscopic techniques are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will delve into the predicted and expected spectroscopic characteristics of this compound, providing a framework for its unambiguous identification.

Molecular Structure and Tautomerism

Benzimidazole derivatives, including the title compound, can exist in tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms of the imidazole ring. This dynamic equilibrium can influence the observed spectroscopic data, particularly in NMR.[2] The predominant tautomer can be influenced by factors such as the solvent and the nature of substituents. For the purpose of this guide, we will consider both tautomers in the interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for benzimidazole derivatives as it helps in observing the exchangeable N-H proton.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 (adjust as needed for signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 240 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on established chemical shift values for similar benzimidazole derivatives and computational prediction tools.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) (in DMSO-d₆) | Multiplicity | Integration |

| N-H | ~12.5 - 13.0 | Broad Singlet | 1H |

| H-4 | ~7.5 - 7.6 | Singlet or Doublet | 1H |

| H-5 | ~7.1 - 7.2 | Doublet | 1H |

| H-7 | ~7.4 - 7.5 | Doublet | 1H |

| -OCH₃ | ~3.9 | Singlet | 3H |

| -CH₃ | ~2.4 | Singlet | 3H |

Interpretation of ¹H NMR Spectrum

-

N-H Proton: A broad singlet is expected in the downfield region (around 12.5-13.0 ppm) in a polar aprotic solvent like DMSO-d₆. This significant deshielding is due to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the position of the methyl group. For the 6-methyl isomer, we expect to see three distinct aromatic signals. H-7 will likely be a doublet coupled to H-5, H-5 will be a doublet of doublets (or a simple doublet if the meta coupling is not resolved) coupled to H-7 and H-4, and H-4 will appear as a singlet or a narrow doublet.

-

Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated around 3.9 ppm, which is a characteristic region for methyl ester protons.

-

Methyl Protons (-CH₃): A singlet integrating to three protons is expected around 2.4 ppm, corresponding to the methyl group attached to the benzene ring.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) (in DMSO-d₆) |

| C=O (Ester) | ~162 |

| C-2 | ~145 |

| C-3a | ~140 |

| C-7a | ~135 |

| C-6 | ~132 |

| C-5 | ~124 |

| C-4 | ~115 |

| C-7 | ~112 |

| -OCH₃ | ~52 |

| -CH₃ | ~21 |

Interpretation of ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around 162 ppm.

-

Benzimidazole Core Carbons: The carbons of the benzimidazole ring system will appear in the aromatic region (110-150 ppm). The carbon attached to the two nitrogen atoms (C-2) will be significantly downfield. The presence of the methyl group at the 6-position will influence the chemical shifts of the surrounding aromatic carbons. Due to tautomerism, the signals for C-4/C-7 and C-5/C-6 might be averaged if the proton exchange is fast on the NMR timescale.

-

Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is expected around 52 ppm.

-

Methyl Carbon (-CH₃): The carbon of the methyl group on the benzene ring will appear in the aliphatic region, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ester) | 1710-1730 | Strong |

| C=N Stretch | 1610-1630 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-O Stretch (Ester) | 1250-1300 | Strong |

| C-N Stretch | 1200-1250 | Medium |

Interpretation of IR Spectrum

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration in the benzimidazole ring, often broadened due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

-

Carbonyl Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ is a key indicator of the ester carbonyl (C=O) group.

-

C=N and C=C Stretches: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the benzene ring will appear in the 1450-1630 cm⁻¹ region.

-

C-O and C-N Stretches: Strong absorptions corresponding to the C-O stretch of the ester and the C-N stretch of the imidazole ring are expected in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Method (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular ion peak (M⁺) is expected at m/z = 190, corresponding to the molecular weight of C₁₀H₁₀N₂O₂.

Key Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways:

-

Loss of the methoxy group (-OCH₃): A prominent fragment at m/z = 159 is expected due to the loss of a methoxy radical from the molecular ion. This is a common fragmentation for methyl esters.

-

Loss of the entire ester group (-COOCH₃): A fragment at m/z = 131 would result from the cleavage of the C-C bond between the benzimidazole ring and the ester group.

-

Fragmentation of the benzimidazole ring: The benzimidazole core can undergo characteristic fragmentation, such as the loss of HCN (27 Da), leading to further fragment ions. For example, the fragment at m/z = 131 could lose HCN to give a fragment at m/z = 104.

Caption: Predicted EI-MS fragmentation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 2-carboxybenzimidazole derivatives involves the condensation of an o-phenylenediamine with a dicarboxylic acid derivative.[3]

Experimental Protocol: Synthesis

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Dimethyl oxalate

-

Methanol

-

Hydrochloric acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in methanol.

-

Add dimethyl oxalate (1.1 equivalents) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold methanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: General workflow for the synthesis of the title compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By combining predictive methods with established principles of spectroscopic interpretation, a comprehensive analytical profile of the molecule has been constructed. This information serves as a valuable resource for researchers in confirming the synthesis and purity of this important chemical intermediate.

References

Unlocking the Therapeutic Potential of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: A Technical Guide for Drug Discovery

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, an isostere of naturally occurring purine nucleosides, represents a cornerstone in the edifice of medicinal chemistry. Its unique bicyclic architecture, comprising a fusion of benzene and imidazole rings, allows for facile interaction with a multitude of biological macromolecules. This inherent promiscuity, coupled with the vast potential for chemical modification, has rendered benzimidazole derivatives as indispensable tools in the pursuit of novel therapeutics. From the widely-used anthelmintics like albendazole to the proton-pump inhibitor omeprazole, the benzimidazole scaffold has consistently demonstrated its clinical significance. This guide focuses on a specific, yet promising, member of this family: 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester . While direct extensive research on this particular molecule is emerging, its structural similarity to other well-characterized benzimidazoles provides a strong foundation for exploring its therapeutic potential. This document serves as a technical roadmap for researchers and drug development professionals, outlining potential therapeutic targets and providing robust, validated protocols for their investigation.

Anticancer Applications: Targeting Cellular Proliferation and Survival

The dysregulation of cellular proliferation is a hallmark of cancer, and many successful chemotherapeutics function by disrupting the intricate machinery of the cell cycle. Benzimidazole derivatives have demonstrated significant promise in this arena, and there is a strong rationale to investigate this compound as a potential anticancer agent.[1]

Proposed Target: Microtubule Dynamics

A compelling body of evidence points towards the inhibition of tubulin polymerization as a key anticancer mechanism of benzimidazole compounds.[2] A structurally related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule targeting agent (MTA) that induces mitotic arrest and apoptosis in breast cancer cells.[3] It is hypothesized that this compound may exert a similar effect.

The compound is predicted to bind to β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with the mitotic spindle apparatus would lead to an arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic apoptotic pathway.

Diagram: Workflow for Validating Microtubule Targeting Activity

Caption: A stepwise approach to validate the microtubule targeting potential of the compound.

Protocol 1: Cell Viability Assay (MTT)

-

Cell Culture: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

| Parameter | Expected Outcome with Active Compound |

| IC50 Value | Potent inhibition of cancer cell growth (low µM or nM range) |

| Cell Cycle | Accumulation of cells in the G2/M phase |

Other Potential Anticancer Targets

The versatility of the benzimidazole scaffold suggests other potential anticancer mechanisms that warrant investigation.[2]

-

Topoisomerase Inhibition: Benzimidazole derivatives have been shown to intercalate with DNA and inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[4]

-

Kinase Inhibition: Several benzimidazoles act as inhibitors of protein kinases, such as EGFR and VEGFR-2, which are key drivers of tumor growth and angiogenesis.[5]

-

Epigenetic Modulation: Emerging research indicates that benzimidazole derivatives can act as inhibitors of histone deacetylases (HDACs), representing a novel avenue for cancer therapy.[6]

Antimicrobial Activity: A Broad-Spectrum Potential

Infectious diseases remain a major global health challenge, and the rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzimidazoles have a long-standing history of use as anti-infectives, and this compound is a promising candidate for further development.[7]

Proposed Target: Bacterial DNA Gyrase and Cell Division Proteins

For antibacterial activity, DNA gyrase, an enzyme essential for DNA replication in bacteria, is a well-established target for this class of compounds.[8] Additionally, proteins involved in bacterial cell division, such as FtsZ, are emerging as attractive targets.[9]

The compound may bind to the B subunit of DNA gyrase, inhibiting its enzymatic activity and leading to the cessation of DNA synthesis and bacterial cell death. Alternatively, it could interfere with the polymerization of the FtsZ protein, disrupting the formation of the Z-ring and preventing cell division.

Diagram: Workflow for Validating Antibacterial Targets

Caption: A streamlined workflow for identifying and validating antibacterial targets.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Compound Preparation: Prepare two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate broth media.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Bacterial Strain | Example Reference Drug | Potential for the Test Compound |

| S. aureus | Ciprofloxacin | Low µg/mL MIC value |

| E. coli | Ciprofloxacin | Low µg/mL MIC value |

Antiviral Potential: A Frontier for Exploration

The chemical diversity of benzimidazole derivatives has also led to their exploration as antiviral agents.[10][11] Reports have shown activity against a range of viruses, including vaccinia virus and Coxsackie virus B4.[10]

Proposed Approach: Phenotypic Screening

Given the diverse mechanisms of viral replication, a phenotypic screening approach is initially recommended to identify potential antiviral activity against a panel of representative viruses.

Protocol 4: Antiviral Cytopathic Effect (CPE) Inhibition Assay

-

Cell Culture: Grow a suitable host cell line (e.g., Vero cells) to confluence in 96-well plates.

-

Compound and Virus Addition: Add serial dilutions of the compound to the cells, followed by a predetermined infectious dose of the virus.

-

Incubation: Incubate the plates until CPE is observed in the virus control wells.

-

CPE Evaluation: Assess the extent of CPE in each well, either visually or by using a cell viability assay (e.g., MTS).

-

Data Analysis: Calculate the EC50 (the concentration that inhibits 50% of the viral CPE).

Conclusion and Future Directions

This compound is a molecule of significant therapeutic interest, poised at the intersection of proven chemical scaffolding and unexplored biological potential. The evidence from structurally related compounds strongly suggests that its most promising applications may lie in oncology, with microtubule inhibition being a prime candidate for its mechanism of action. Furthermore, its potential as a broad-spectrum antimicrobial and a novel antiviral agent should not be overlooked. The experimental workflows and protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential therapeutic targets. Future research should focus on a comprehensive screening of this compound against a wide range of cancer cell lines, bacterial strains, and viral panels, followed by in-depth mechanistic studies to elucidate its precise modes of action. The synthesis of analogs with modifications at the methyl and ester positions could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 7. 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester, a key heterocyclic building block in medicinal and materials chemistry. While a singular discovery paper for this specific molecule is not readily apparent in the historical literature, its existence and utility are well-established. This document delineates the probable synthetic pathways based on foundational benzimidazole chemistry, details its known physicochemical properties, and explores its potential applications in drug discovery and materials science. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel benzimidazole derivatives.

Introduction: The Benzimidazole Scaffold

The benzimidazole core, a bicyclic system comprising a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. First synthesized in 1872, benzimidazole derivatives have since been found to possess a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their structural similarity to naturally occurring purines allows them to interact with various biological targets, making them a cornerstone in the development of new therapeutic agents. This compound is a versatile derivative within this class, offering a strategic substitution pattern for further chemical elaboration.[1][2]

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a single seminal paper. However, its preparation logically follows the well-established Phillips-Ladenburg synthesis of benzimidazoles, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthetic Pathway: The Phillips-Ladenburg Condensation

The most probable and widely practiced method for the synthesis of the benzimidazole core involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a dicarbonyl compound or a carboxylic acid derivative. For the target molecule, the logical starting materials are 4-methyl-1,2-phenylenediamine and a suitable two-carbon electrophile that can provide the carboxylic acid ester functionality at the 2-position.

A plausible and efficient route involves the reaction of 4-methyl-1,2-phenylenediamine with dimethyl oxalate. This reaction typically proceeds by heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, or by thermal condensation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on established methods for analogous benzimidazole syntheses. Researchers should optimize conditions for their specific setup.

Materials:

-

4-Methyl-1,2-phenylenediamine

-

Dimethyl oxalate

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add dimethyl oxalate (1.1 eq) followed by the slow addition of concentrated hydrochloric acid (catalytic amount).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Physicochemical and Spectroscopic Characterization

| Property | Value | Source/Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.2 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆):

-

Aromatic protons on the benzimidazole ring would appear as multiplets or doublets in the range of δ 7.0-7.8 ppm.

-

The methyl group protons on the benzene ring would present as a singlet around δ 2.4 ppm.

-

The methyl ester protons would appear as a singlet around δ 3.9 ppm.

-

The N-H proton of the imidazole ring would likely appear as a broad singlet at a downfield chemical shift (δ > 12 ppm).

-

-

¹³C NMR (DMSO-d₆):

-

The carbonyl carbon of the ester would resonate around δ 160-165 ppm.

-

Aromatic carbons would appear in the region of δ 110-145 ppm.

-

The methyl ester carbon would be observed around δ 52-53 ppm.

-

The methyl group carbon on the benzene ring would appear around δ 21 ppm.

-

-

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

-

A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

-

A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretching of the ester group.

-

C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 190.07.

-

Applications and Biological Significance

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzimidazole scaffold is a key component in numerous FDA-approved drugs.

Role in Drug Discovery

This compound is a valuable building block for the synthesis of various pharmaceuticals.[1] The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further derivatization and the introduction of diverse functional groups. These modifications are essential for tuning the pharmacological properties of the final compounds, such as their binding affinity to biological targets, solubility, and metabolic stability.

Derivatives of benzimidazole-2-carboxylic acids have been investigated for a wide range of biological activities, including:

-

Antimicrobial and Antifungal Agents: The benzimidazole core is a well-known pharmacophore in antimicrobial agents.

-

Anticancer Agents: Many benzimidazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and tubulin polymerization.

-

Anti-inflammatory Agents: Certain benzimidazole derivatives exhibit anti-inflammatory properties.

Caption: Potential applications of this compound in drug discovery.

Utility in Materials Science

Beyond its pharmaceutical applications, this compound is also explored for its potential in creating advanced materials.[1] The rigid, planar structure of the benzimidazole ring system can be exploited to develop polymers with enhanced thermal and mechanical properties.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. While its specific historical discovery is not prominently documented, its synthesis is readily achievable through established methodologies. Its importance lies in its role as a key intermediate for the development of a wide range of biologically active compounds and advanced materials. This guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a catalyst for further research and innovation in the field of benzimidazole chemistry.

References

An In-Depth Technical Guide to the Solubility and Stability of 6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-1H-benzoimidazole-2-carboxylic acid methyl ester is a versatile heterocyclic compound that serves as a crucial intermediate and building block in medicinal chemistry and materials science.[1] Its benzimidazole core is a prominent scaffold in a multitude of pharmacologically active agents, and the specific substitutions on this molecule—a methyl group at the 6-position and a methyl ester at the 2-position—confer distinct physicochemical properties that are pivotal for its application. This compound is frequently utilized in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of advanced agrochemicals and polymers.[1]

A thorough understanding of the solubility and chemical stability of this intermediate is paramount for its effective use. These parameters directly influence reaction kinetics, purification strategies, formulation development, and the ultimate bioavailability and shelf-life of finished products. This guide provides a comprehensive technical overview of the solubility and stability profile of this compound, offering field-proven insights and detailed experimental protocols to support researchers in its practical application.

Physicochemical Properties: A Snapshot

The molecular structure, characterized by the fused benzene and imidazole rings, dictates its fundamental properties. The presence of the N-H group and the nitrogen atom in the imidazole ring allows for hydrogen bonding, while the methyl ester group introduces a site susceptible to hydrolysis.

Table 1: Core Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | Chem-Impex[1] |

| Molecular Weight | 190.2 g/mol | Chem-Impex[1] |

| Appearance | White to off-white powder | Chem-Impex[1] |

| CAS Number | 87836-37-1 | Chem-Impex[1] |

| Recommended Storage | 0-8 °C | Chem-Impex[1] |

Solubility Profile: From Theory to Practice

Solubility is a critical determinant for the successful execution of synthesis, purification, and formulation. While specific quantitative solubility data for this compound is not extensively published, its behavior can be predicted based on the general characteristics of benzimidazole derivatives and confirmed through standardized experimental protocols. Generally, benzimidazoles exhibit solubility in polar organic solvents and aqueous acidic solutions.

Causality Behind Solvent Selection

The choice of solvent is dictated by the intended application:

-

Synthesis: Solvents that can dissolve both reactants and facilitate the desired reaction pathway are chosen. Dichloromethane, ethanol, and toluene are often employed for synthesizing benzimidazole derivatives.[2]

-

Purification: Recrystallization requires a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Alcohols like ethanol or methanol are common first choices.

-

Analytical Chemistry: High-purity solvents such as acetonitrile and methanol, often mixed with buffered aqueous solutions, are used to prepare samples for techniques like High-Performance Liquid Chromatography (HPLC).[3][4]

-

Biological Screening: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for in-vitro assays due to its high solubilizing power and miscibility with aqueous media.[3][4][5]

Experimental Protocol: Solubility Assessment via Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility. This protocol ensures that the solution is fully saturated, providing a trustworthy measure of solubility under specific conditions.

Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure a solid phase remains after equilibration) to a series of glass vials.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected test solvent (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO, Toluene) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C ± 0.5 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.

Illustrative Data Presentation

The quantitative results from the solubility assessment should be summarized for clear comparison.

Table 2: Illustrative Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | < 0.1 | Practically Insoluble |

| Ethanol | 25 | ~5-10 | Soluble |

| Methanol | 25 | ~10-20 | Freely Soluble |

| Acetonitrile | 25 | ~1-5 | Sparingly Soluble |

| DMSO | 25 | > 100 | Very Soluble |

| Toluene | 25 | < 1 | Slightly Soluble |

Note: The values in this table are illustrative examples based on the general properties of benzimidazole derivatives and are intended to demonstrate proper data presentation.

Workflow Visualization

Caption: Workflow for solubility determination by the shake-flask method.

Chemical Stability and Degradation Pathways

Assessing the chemical stability of a compound is a cornerstone of drug development and chemical handling. Forced degradation, or stress testing, is intentionally performed to accelerate the degradation process, thereby identifying likely degradation products and establishing the intrinsic stability of the molecule. For this compound, the primary sites of instability are the methyl ester function and the benzimidazole ring itself.

Predicted Degradation Pathways

-

Hydrolysis: The methyl ester group is prone to hydrolysis under both acidic and basic conditions, yielding 6-Methyl-1H-benzoimidazole-2-carboxylic acid and methanol as primary degradants. This is often a major degradation pathway for ester-containing compounds.[6]

-

Oxidation: The electron-rich benzimidazole ring system can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

-

Photodegradation: Many aromatic heterocyclic systems, including benzimidazoles, absorb UV radiation and can undergo photodegradation, leading to complex mixtures of products.[6][7] Studies on related benzimidazole anthelmintics show high photosensitivity in solution.[6][8]

-